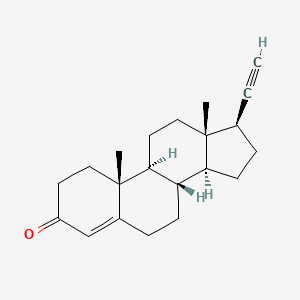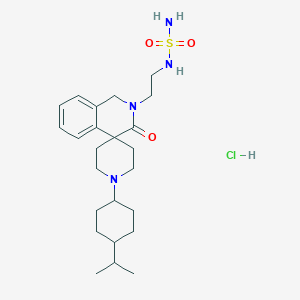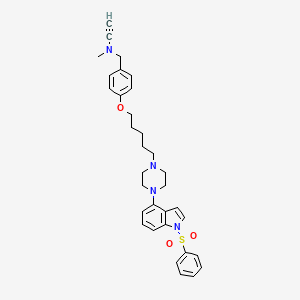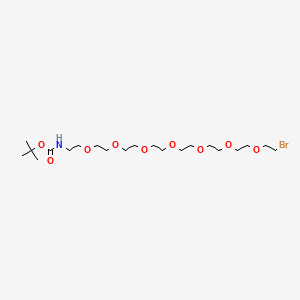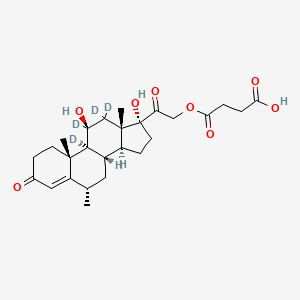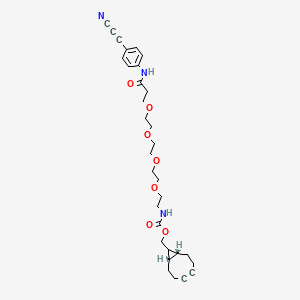
Apn-peg4-bcn
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apn-peg4-bcn is a heterobifunctional linker that contains a bicyclo[6.1.0]non-4-yne (BCN) moiety and a polyethylene glycol (PEG) chain. This compound is widely used in click chemistry, particularly in the synthesis of antibody-drug conjugates (ADCs) due to its high reactivity and bioorthogonal properties .
准备方法
Synthetic Routes and Reaction Conditions
Apn-peg4-bcn is synthesized through a series of chemical reactions that involve the coupling of BCN and PEG units. The synthesis typically starts with the preparation of BCN, which is then reacted with a PEG derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability.
化学反应分析
Types of Reactions
Apn-peg4-bcn undergoes various types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the BCN moiety reacting with azide-containing molecules to form stable triazole linkages.
Substitution Reactions: The PEG chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
SPAAC Reactions: Common reagents include azide-containing molecules, and the reaction is typically carried out in aqueous or organic solvents.
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are used under mild conditions.
Major Products Formed
Triazole Linkages: Formed through SPAAC reactions, these linkages are stable and bioorthogonal.
Substituted PEG Derivatives: Formed through substitution reactions, these derivatives have various functional groups attached to the PEG chain.
科学研究应用
Apn-peg4-bcn has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Applied in the production of advanced materials and nanotechnology.
作用机制
The mechanism of action of Apn-peg4-bcn involves its bioorthogonal reactivity, which allows it to selectively conjugate with biomolecules. The BCN moiety undergoes SPAAC reactions with azide-containing molecules, forming stable triazole linkages. This property makes it an ideal linker for the synthesis of ADCs, where it facilitates the attachment of cytotoxic drugs to antibodies .
相似化合物的比较
Similar Compounds
Apn-peg4-pfp: Another PEG-based linker used in bioconjugation.
Apn-peg4-nhs: A PEG linker with an N-hydroxysuccinimide (NHS) ester group for amine-reactive conjugation.
Uniqueness
Apn-peg4-bcn stands out due to its BCN moiety, which provides high reactivity and specificity in SPAAC reactions. This makes it particularly useful in applications requiring bioorthogonal chemistry and stable linkages .
属性
分子式 |
C31H39N3O7 |
|---|---|
分子量 |
565.7 g/mol |
IUPAC 名称 |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-[4-(2-cyanoethynyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C31H39N3O7/c32-14-5-6-25-9-11-26(12-10-25)34-30(35)13-16-37-18-20-39-22-23-40-21-19-38-17-15-33-31(36)41-24-29-27-7-3-1-2-4-8-28(27)29/h9-12,27-29H,3-4,7-8,13,15-24H2,(H,33,36)(H,34,35)/t27-,28+,29? |
InChI 键 |
MCBNMMAFMMPZRN-ULJKERAFSA-N |
手性 SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCC(=O)NC3=CC=C(C=C3)C#CC#N)CCC#C1 |
规范 SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)NC3=CC=C(C=C3)C#CC#N)CCC#C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


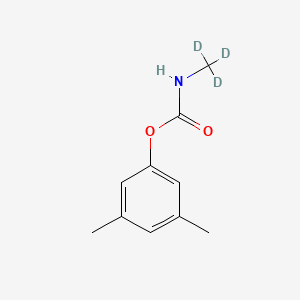
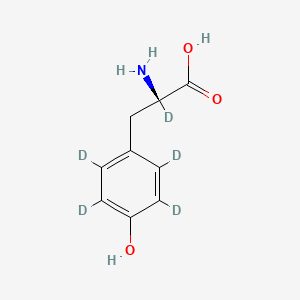
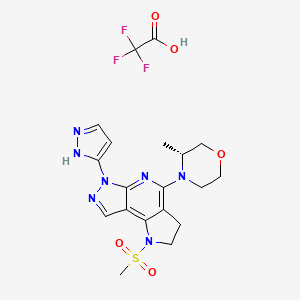
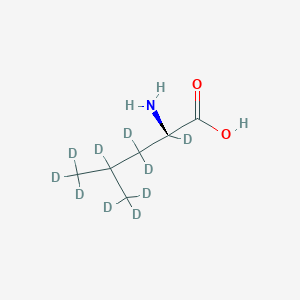
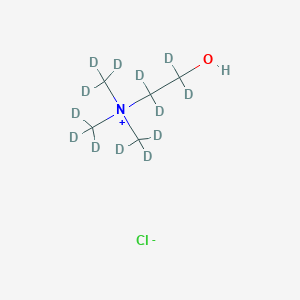
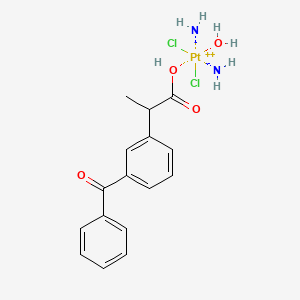
![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)
